N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, nitro, and piperidinyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.
Amidation: The formation of the benzamide structure by reacting the chlorinated nitrobenzene with piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Formation of N-(3,5-dichlorophenyl)-5-amino-2-(piperidin-1-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the piperidinyl group can enhance binding affinity to biological targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-(piperidin-1-yl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(3,5-dichlorophenyl)-5-nitrobenzamide: Lacks the piperidinyl group, potentially affecting its binding properties and mechanism of action.
Uniqueness
N-(3,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H17Cl2N3O3 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-12-8-13(20)10-14(9-12)21-18(24)16-11-15(23(25)26)4-5-17(16)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,24) |
InChI Key |
AAYXKSOKUSLMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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